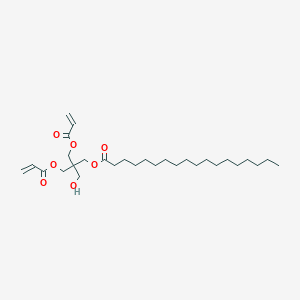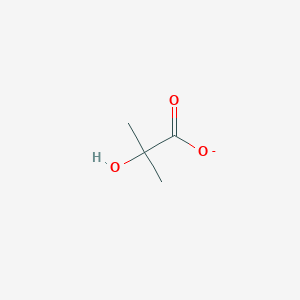
Neocitrullamon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Neocitrullamon se puede sintetizar mediante un proceso de varios pasos que implica la reacción de difenilhidantoína con ácido valérico. La reacción normalmente requiere un catalizador y se lleva a cabo en condiciones controladas de temperatura y presión para garantizar que se obtenga el producto deseado .
Métodos de producción industrial: En entornos industriales, la producción de this compound implica reactores químicos a gran escala donde los reactivos se combinan en proporciones precisas. La mezcla de reacción se somete luego a procesos de purificación, como cristalización y filtración, para aislar el compuesto puro .
Análisis De Reacciones Químicas
Tipos de reacciones: Neocitrullamon experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar los óxidos correspondientes.
Reducción: El compuesto se puede reducir en condiciones específicas para producir derivados reducidos.
Sustitución: This compound puede participar en reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las condiciones varían según el sustituyente, pero normalmente implican catalizadores y temperaturas controladas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados reducidos .
Aplicaciones Científicas De Investigación
Neocitrullamon tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como compuesto modelo en estudios de mecanismos anticonvulsivos.
Biología: Investigado por sus efectos sobre la actividad neuronal y la liberación de neurotransmisores.
Medicina: Explorado por posibles usos terapéuticos más allá de la epilepsia, como en el tratamiento del dolor neuropático.
Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos
Mecanismo De Acción
Neocitrullamon ejerce sus efectos modulando la actividad de los canales de sodio dependientes del voltaje en las neuronas. Esta modulación estabiliza la membrana neuronal y previene el disparo excesivo de las neuronas, que es característico de las convulsiones. La interacción del compuesto con estos canales reduce la probabilidad de que se produzcan convulsiones .
Compuestos similares:
Fenitoína: Otro anticonvulsivo con un mecanismo de acción similar.
Carbamazepina: Utilizado en el tratamiento de la epilepsia y el trastorno bipolar.
Ácido valproico: Un anticonvulsivo de amplio espectro con múltiples mecanismos de acción
Singularidad: this compound es único en su estructura específica, que combina la porción de difenilhidantoína con una cadena de ácido valérico. Esta estructura única contribuye a su perfil farmacológico distinto y su potencial terapéutico .
Comparación Con Compuestos Similares
Phenytoin: Another anticonvulsant with a similar mechanism of action.
Carbamazepine: Used in the treatment of epilepsy and bipolar disorder.
Valproic Acid: A broad-spectrum anticonvulsant with multiple mechanisms of action
Uniqueness: Neocitrullamon is unique in its specific structure, which combines the diphenylhydantoin moiety with a valeric acid chain. This unique structure contributes to its distinct pharmacological profile and therapeutic potential .
Propiedades
Número CAS |
38964-88-4 |
|---|---|
Fórmula molecular |
C20H21N3O4 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-amino-5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid |
InChI |
InChI=1S/C20H21N3O4/c21-16(17(24)25)12-7-13-23-18(26)20(22-19(23)27,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13,21H2,(H,22,27)(H,24,25) |
Clave InChI |
PAJBBDCZSMDSFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(C(=O)O)N)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(C(=O)O)N)C3=CC=CC=C3 |
| 38964-88-4 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1230519.png)
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1230520.png)


![1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230524.png)





![3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B1230537.png)

![7-{2-[5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B1230540.png)

